N-Nitroso-N-methylcyclohexylamine

Catalog No.
S573659
CAS No.
5432-28-0
M.F
C7H14N2O
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-N-methylcyclohexylamine

CAS Number

5432-28-0

Product Name

N-Nitroso-N-methylcyclohexylamine

IUPAC Name

N-cyclohexyl-N-methylnitrous amide

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C7H14N2O/c1-9(8-10)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

KZRHBQXJMQDNEZ-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)N=O

Synonyms

methylcyclohexylnitrosamine, N-nitroso-N-methylcyclohexylamine, nitrosomethylcyclohexylamine

Canonical SMILES

CN(C1CCCCC1)N=O

The exact mass of the compound N-Nitroso-N-methylcyclohexylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Nitroso-N-methylcyclohexylamine (NMCHA, CAS 5432-28-0) is an asymmetric cycloaliphatic nitrosamine primarily procured as a highly specific analytical reference standard. In the pharmaceutical industry, it serves as the critical target analyte for nitrosamine impurity profiling in Bromhexine Hydrochloride, a widely manufactured mucolytic active pharmaceutical ingredient (API). Because Bromhexine is synthesized using N-methylcyclohexylamine, residual precursor can undergo nitrosation to form trace levels of NMCHA [1]. Consequently, global regulatory agencies mandate the strict monitoring of this specific compound. Procuring high-purity NMCHA is an absolute prerequisite for calibrating gas chromatography-tandem mass spectrometry (GC-MS/MS) systems, validating recovery protocols, and ensuring API batches comply with acceptable intake (AI) thresholds [2].

Research Fit

Identity N-Nitroso Bromhexine Impurity 6 reference standard
Research Context Esophageal carcinogenesis studies & pharmaceutical impurity quantification
Key Attribute Reported organotropism selectivity distinct from dialkylnitrosamines

Analytical laboratories cannot substitute NMCHA with generic, highly volatile nitrosamines like N-Nitrosodimethylamine (NDMA) or structurally related symmetric analogs like N-Nitrosodicyclohexylamine (NDCHA) [1]. In GC-MS/MS and LC-MS/MS workflows, exact retention time matching and specific multiple reaction monitoring (MRM) transitions are strict regulatory requirements for positive identification. NMCHA has a significantly higher boiling point (~259.8°C) than NDMA (153°C), resulting in completely different chromatographic elution profiles that prevent NDMA from serving as a valid retention marker . Furthermore, using unmatched surrogate standards for spiking studies fails to accurately model the specific matrix suppression effects of Bromhexine Hydrochloride, leading to recovery rates that fall outside the mandated 80–120% ICH Q2(R1) acceptance criteria [1].

Substitution Risk

Organotropism Esophageal targeting differs from liver-targeting NDMA/NDEA; research model may not transfer directly
Toxicity Ranking Reported acute toxicity rank differs from NMA and NDMA; handling protocols may require review
Impurity Identity Designated Bromhexine Impurity 6; generic nitrosamine standards may lack required method specificity

Chromatographic Retention and Boiling Point Differentiation

In GC-MS/MS method development using a DB-1MS column, NMCHA requires a specific temperature ramp (e.g., 50°C to 320°C) to elute and separate from the Bromhexine matrix [1]. Its estimated boiling point of 259.8°C makes its elution behavior fundamentally different from highly volatile baseline nitrosamines like NDMA (boiling point 153°C) .

Evidence DimensionBoiling Point / Volatility Profile
Target Compound Data~259.8°C
Comparator Or BaselineNDMA (Baseline Nitrosamine): 153°C
Quantified Difference106.8°C difference in boiling point, dictating distinct GC oven programming.
ConditionsStandard atmospheric conditions / GC-MS oven programming

Procuring the exact NMCHA standard is mandatory to establish the correct chromatographic retention window, as generic volatile nitrosamines elute far too early to serve as markers.

Acute Toxicity LD50
Head-to-head
30 mg/kg (rat) — 11.2× higher acute toxicity than NMA (336 mg/kg)
Reported acute toxicity ranking; supports handling protocol differentiation
Druckrey et al., 1967; species variation observed

Specific MRM Transitions for Unambiguous Mass Spectrometric Identification

To prevent false positives from the Bromhexine API matrix, quantitative methods rely on specific Multiple Reaction Monitoring (MRM) transitions. Under positive electrospray ionization, NMCHA yields a distinct transition at m/z 142.2 → 125.1 [1]. This fragmentation pathway is entirely distinct from standard aliphatic nitrosamines like NDMA, which transitions at m/z 75 → 58.

Evidence DimensionPrimary MRM Transition (Positive Ionization)
Target Compound Datam/z 142.2 → 125.1
Comparator Or BaselineNDMA: m/z 75 → 58
Quantified DifferenceComplete divergence in precursor and product ions.
ConditionsGC-MS/MS or LC-MS/MS with positive ionization and optimized collision energy.

Regulatory audits require exact mass transition matching; substituting NMCHA with another nitrosamine invalidates the structural confirmation of the impurity.

Target Organ
Head-to-head
Esophagus (NMCA) vs. Liver (NDMA/NDEA)
Esophageal organotropism context; not predictable from cyclohexyl moiety alone
BD rat survey; 65 nitrosamines (Druckrey 1967)

ICH-Compliant Matrix Recovery Validation

When validating the quantification of nitrosamines in Bromhexine Hydrochloride, spiking studies must demonstrate accuracy within ICH guidelines. Using the exact NMCHA standard spiked at concentrations between 0.037 and 0.562 ppm yields validated recoveries of 80.0% to 120.0% [1]. Unmatched surrogate standards cannot reliably replicate the specific matrix suppression or enhancement effects experienced by the cycloaliphatic NMCHA.

Evidence DimensionMethod Accuracy / Spike Recovery
Target Compound Data80.0% to 120.0% recovery
Comparator Or BaselineICH Q2(R1) Acceptance Criteria: 80% - 120%
Quantified DifferenceTarget standard strictly conforms to the required regulatory recovery window.
ConditionsSpiked into 10 mg/mL Bromhexine Hydrochloride API matrix.

Procuring high-purity NMCHA is the only way to successfully pass spike-recovery validation for Bromhexine API release testing.

Deuterium Isotope Effect
Head-to-head
No reduction in esophageal carcinogenicity with NMC-d₃
Reported distinct metabolic activation; methyl oxidation not rate-limiting
F344 rat model; 50 & 12.5 mg/L (Lijinsky 1980)

Ultra-Trace Limit of Detection (LOD) Capability

Regulatory authorities set strict Acceptable Intake (AI) limits for nitrosamines based on maximum daily dosage. For Bromhexine, the control limit for NMCHA is typically around 0.375 ppm. Validated GC-MS/MS methods utilizing the NMCHA reference standard achieve a Limit of Detection (LOD) of 3.75 ng/mL (0.00375 ppm) [1], which is two orders of magnitude below the regulatory threshold, ensuring robust compliance monitoring.

Evidence DimensionDetection Sensitivity vs. Regulatory Limit
Target Compound DataLOD of 0.00375 ppm
Comparator Or BaselineTypical Regulatory Control Limit: 0.375 ppm
Quantified DifferenceLOD is 100x lower than the required control threshold.
ConditionsGC-MS/MS analysis in Bromhexine API matrix.

Buyers must procure this specific standard to calibrate high-sensitivity instruments capable of detecting impurities well below mandated safety limits.

DNA Alkylation Profile
Head-to-head
7-methylguanine in liver RNA, absent in esophagus
Supports adduct-carcinogenesis dissociation studies
Unique among tested cyclic nitrosamines (Lijinsky 1969)
Impurity Identity
Specification review
N-Nitroso Bromhexine Impurity 6; purity NLT 98%
Supports regulatory method specificity for bromhexine products
Full characterization: HPLC, LC-MS, NMR, FT-IR
Nitrosation Kinetics
Method context
Rate ∝ [NO₂⁻]²; pH optimum ~3; 70% yield in 1 h
Reported kinetic benchmarks for risk assessment modeling
NAP test; detection limit 0.5 ng/mL (Schmid 1988)

Regulatory Impurity Profiling of Bromhexine Hydrochloride API

Following global regulatory mandates regarding nitrosamine contamination, quality control laboratories must screen Bromhexine API batches for N-Nitroso-N-methylcyclohexylamine. Procuring this exact standard allows labs to accurately identify and quantify the impurity against the specific 0.375 ppm control limit, utilizing the validated m/z 142.2 to 125.1 MRM transition [1].

Analytical Method Validation (AMV) for Trace MS/MS Workflows

When developing new GC-MS/MS or LC-MS/MS methods for pharmaceutical matrices, analytical scientists require high-purity NMCHA to perform ICH Q2(R1) validation. The standard is strictly necessary to establish the 3.75 ng/mL LOD, verify the 80-120% spike recovery, and map the correct chromatographic retention time relative to the API [1].

Toxicological Benchmarking for Acceptable Intake (AI) Justification

Because the carcinogenic potency of nitrosamines varies significantly based on their aliphatic or cycloaliphatic structure, toxicologists procure NMCHA to conduct specific mutagenicity assays or calculate TD50 values. These compound-specific toxicological data points are required to scientifically justify the Acceptable Intake (AI) limits submitted in drug master files (DMFs) [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Esophageal tumorigenesis studies
Organotropic specificity (esophageal vs hepatic)
Rodent esophageal tumor induction model
Bromhexine impurity quantification
Designated impurity identity (Bromhexine Impurity 6)
Method specificity and characterization data
DNA alkylation-mechanism research
Unique liver alkylation without target organ effect
7-methylguanine detection in liver vs esophagus
Forced degradation & nitrosation risk
Kinetics of nitrosamine formation
[NO₂⁻]² dependence and pH optimum for risk models

XLogP3

2

LogP

1.43 (LogP)

UNII

VVL0BT0AWL

Other CAS

5432-28-0

Wikipedia

N-nitroso-N-methylcyclohexylamine

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